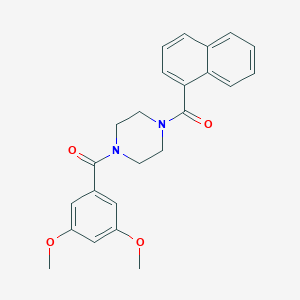
1-(3,5-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine, also known as Naphthylpiperazine (NPP), is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. NPP belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant.
Mechanism of Action
NPP acts on the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, inflammation, and immune function. NPP binds to these receptors and activates them, leading to the release of neurotransmitters and other signaling molecules. This results in the analgesic, anti-inflammatory, and anti-cancer effects observed in studies.
Biochemical and Physiological Effects:
NPP has been shown to have analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects in models of inflammation. In addition, NPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. These effects are thought to be mediated by the activation of the CB1 and CB2 receptors.
Advantages and Limitations for Lab Experiments
One advantage of using NPP in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using NPP is its potential toxicity and side effects. Careful dosing and safety precautions must be taken when using NPP in experiments.
Future Directions
There are many potential future directions for research on NPP. One area of interest is the development of new drugs based on the structure of NPP for the treatment of various diseases. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes. Further research is also needed to determine the safety and efficacy of NPP in humans. Overall, NPP is a promising compound with potential applications in medicinal chemistry and the study of the endocannabinoid system.
Synthesis Methods
The synthesis of NPP involves the reaction of 1-naphthylpiperazine with 3,5-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of NPP.
Scientific Research Applications
NPP has been studied for its potential applications in medicinal chemistry. It has been shown to have affinity for the CB1 and CB2 receptors, which are targets for natural cannabinoids in the body. NPP has also been shown to have analgesic, anti-inflammatory, and anti-cancer properties. These properties make NPP a potential candidate for the development of new drugs for the treatment of various diseases.
properties
Product Name |
1-(3,5-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine |
|---|---|
Molecular Formula |
C24H24N2O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H24N2O4/c1-29-19-14-18(15-20(16-19)30-2)23(27)25-10-12-26(13-11-25)24(28)22-9-5-7-17-6-3-4-8-21(17)22/h3-9,14-16H,10-13H2,1-2H3 |
InChI Key |
RWQIFUIFJLOZJM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)

![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)








